An In-depth Technical Guide to Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate: Synthesis and Properties
An In-depth Technical Guide to Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. Its structure, incorporating both a nitrile and an ester functional group on a tetrahydropyran ring, makes it a valuable building block for the synthesis of more complex molecules, including potent enzyme inhibitors. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on detailed experimental protocols and characterization data.
Introduction
The tetrahydropyran ring is a common motif in a wide array of natural products and pharmacologically active compounds. The introduction of cyano and carboxylate functionalities at the 4-position of this ring system, as seen in ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, provides synthetic handles for further molecular elaboration. This compound has emerged as a key intermediate in the development of novel therapeutics, notably in the preparation of Imidazo[1,2-a]pyridinyl derivatives that act as IRAK4 inhibitors[1]. IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) is a critical component of the inflammatory signaling pathway, making its inhibitors promising candidates for the treatment of various inflammatory diseases and cancers.
This guide aims to consolidate the available information on ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, presenting it in a manner that is both accessible and practical for researchers in the field.
Synthesis
While a specific, detailed, and publicly available experimental protocol for the synthesis of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is not extensively documented in the literature, a plausible and commonly utilized synthetic strategy involves the dialkylation of an active methylene compound, such as ethyl cyanoacetate, with a suitable dielectrophile. A logical precursor for the tetrahydropyran ring is bis(2-chloroethyl) ether.
Proposed Synthetic Pathway: Dialkylation of Ethyl Cyanoacetate
The synthesis can be envisioned as a base-mediated cyclization reaction. The acidic α-proton of ethyl cyanoacetate is deprotonated by a base to form a stabilized carbanion. This nucleophile then undergoes a tandem Williamson ether synthesis-type reaction with bis(2-chloroethyl) ether to form the six-membered tetrahydropyran ring.
A general representation of this synthetic approach is outlined below:
Figure 1: Proposed synthesis of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical experimental protocol based on standard organic synthesis methodologies for similar transformations. Note: This protocol has not been experimentally validated and should be adapted and optimized by the user.
Materials:
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Ethyl cyanoacetate
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Bis(2-chloroethyl) ether
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Sodium hydride (NaH) as a 60% dispersion in mineral oil or Sodium ethoxide (NaOEt)
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Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate (for extraction)
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Hexanes (for extraction and chromatography)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.
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Addition of Ethyl Cyanoacetate: A solution of ethyl cyanoacetate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.
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Addition of Bis(2-chloroethyl) ether: A solution of bis(2-chloroethyl) ether (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture.
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Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: After the reaction is complete, the mixture is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is partitioned between ethyl acetate and water. The aqueous layer is separated and extracted three times with ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate.
Physicochemical and Spectroscopic Properties
A summary of the known physical and chemical properties of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is provided in the table below. It is important to note that while some physical properties are available from commercial suppliers, detailed spectroscopic data from peer-reviewed literature is scarce.
| Property | Value | Reference(s) |
| CAS Number | 30431-99-3 | [1] |
| Molecular Formula | C₉H₁₃NO₃ | [1] |
| Molecular Weight | 183.20 g/mol | |
| Appearance | Light yellow to yellow liquid | [1] |
| Boiling Point | 125 °C at 16 Torr | [1] |
| Density | 1.1109 g/cm³ | [1] |
| Storage Temperature | 2-8 °C | [1] |
| ¹H NMR | Data not available in searched literature. | |
| ¹³C NMR | Data not available in searched literature. | |
| IR Spectrum | Data not available in searched literature. |
Applications in Drug Development and Organic Synthesis
The primary documented application of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is as a key building block in the synthesis of small molecule inhibitors for therapeutic targets.
IRAK4 Inhibitors
As previously mentioned, this compound is a crucial intermediate in the preparation of Imidazo[1,2-a]pyridinyl derivatives that have been identified as potent inhibitors of IRAK4[1]. The general synthetic scheme involves the transformation of the cyano and ester groups of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate to construct the core structure of the final inhibitor.
Figure 2: Role as a precursor for IRAK4 inhibitors.
Versatile Synthetic Intermediate
The presence of both a nitrile and an ester group offers multiple avenues for chemical modification.
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The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.
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The ester group can be hydrolyzed, reduced to an alcohol, or react with various nucleophiles to form amides or other esters.
This dual functionality makes ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate a valuable scaffold for the generation of diverse chemical libraries for drug discovery and as a starting material for the total synthesis of complex natural products.
Safety and Handling
Conclusion
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a heterocyclic compound of growing importance, particularly in the field of medicinal chemistry. This guide has provided a summary of its known properties and a plausible, detailed synthetic protocol. The lack of publicly available, comprehensive spectroscopic data represents a significant knowledge gap. Further research into the synthesis and full characterization of this compound would be highly beneficial to the scientific community, facilitating its broader application in drug discovery and organic synthesis.





